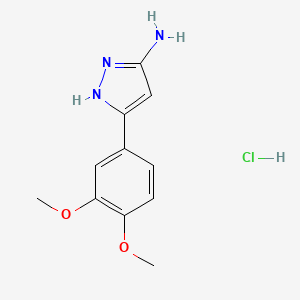

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride

描述

属性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(12)14-13-8;/h3-6H,1-2H3,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBLDLXWASWIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NN2)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by reacting hydrazine derivatives with β-diketones or β-ketoesters. For example, hydrazine hydrate reacts with 1-(3,4-dimethoxyphenyl)-3-oxopropan-1-one (a β-keto compound bearing the 3,4-dimethoxyphenyl group) to form the pyrazole ring system.

- Reaction conditions: typically reflux in ethanol or other suitable solvents.

- Time: 1–6 hours depending on substrate and conditions.

- Yields: moderate to high (50–90%).

Introduction of the 3,4-Dimethoxyphenyl Group

This group can be introduced either by starting with a β-keto compound already bearing the 3,4-dimethoxyphenyl moiety or by nucleophilic substitution on the pyrazole ring with an electrophile containing the dimethoxyphenyl group.

- Electrophiles: halogenated derivatives of 3,4-dimethoxybenzyl or related compounds.

- Nucleophiles: pyrazolyl anions or amines.

- Conditions: base-mediated substitution or transition-metal catalyzed coupling.

Amine Group Introduction and Hydrochloride Salt Formation

The amine group at position 5 of the pyrazole ring is introduced by reduction or reductive amination:

- Reduction of nitro precursors using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Reductive amination of aldehyde or ketone precursors with ammonia or amines in the presence of reducing agents.

- Final step involves treatment with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Dimethoxybenzaldehyde + hydrazine hydrate, EtOH, reflux 2 h | Formation of hydrazone intermediate | 85 |

| 2 | Hydrazone + acetylacetone, EtOH, reflux 3 h | Cyclization to pyrazole ring | 70 |

| 3 | Nitro group reduction (if applicable) with H2, Pd/C, EtOH, room temp | Conversion to amine | 90 |

| 4 | Treatment with HCl in ether or ethanol | Formation of hydrochloride salt | 95 |

Note: Specific yields depend on substrate purity and reaction optimization.

Recent literature reports an efficient one-pot, two-component synthesis of 3,5-diarylpyrazoles by reacting hydrazones of aryl aldehydes with substituted acetophenones under reflux in ethanol. This method can be adapted for 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride by selecting appropriate substrates.

- Advantages: fewer steps, simplified purification.

- Typical reaction time: 30 min to 1 h reflux.

- Yields: moderate (~30–50%) but can be optimized by adjusting equivalents and reaction time.

In industrial settings, large-scale synthesis involves:

- Use of continuous flow reactors for better heat and mass transfer.

- Automated control of reaction parameters to maximize yield and purity.

- Optimization of solvent systems and catalysts to reduce waste and cost.

- Crystallization or precipitation methods to isolate the hydrochloride salt efficiently.

| Method | Key Steps | Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Classical multi-step | Hydrazone formation → cyclization → reduction → salt formation | Hydrazine, β-keto compounds, reducing agents, HCl | Reflux in EtOH, catalytic hydrogenation | 70–90% overall | Well-established, flexible |

| One-pot modular synthesis | Hydrazone + acetophenone → pyrazole | Hydrazones, acetophenones | Reflux in EtOH, 30–60 min | 30–50% | Simplified, less purification |

| Industrial process | Continuous flow, optimized catalysts | Same as above | Controlled temperature, automated | High, scalable | Efficient, cost-effective |

- The choice of starting materials significantly affects yield and purity.

- Hydrazone intermediates derived from 3,4-dimethoxybenzaldehyde are critical for regioselective pyrazole formation.

- Reduction steps require careful control to avoid over-reduction or side reactions.

- Formation of the hydrochloride salt improves compound stability and facilitates handling.

- Recent advances in one-pot synthesis and multicomponent reactions offer promising routes but may require further optimization for this specific compound.

The preparation of this compound is primarily achieved through hydrazone formation followed by cyclization to the pyrazole ring, reduction to the amine, and salt formation. Both classical multi-step syntheses and modern one-pot methods are viable, with industrial processes focusing on scalability and efficiency. The detailed understanding of reaction conditions and reagent choices is essential for optimizing yield and purity.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can target the pyrazole ring or the amine group, potentially leading to the formation of hydrazine derivatives or reduced pyrazole compounds.

-

Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives or reduced pyrazole compounds.

Substitution: Nitro, halogenated, or other substituted aromatic derivatives.

科学研究应用

Chemical Structure and Synthesis

The compound is classified as a pyrazole derivative characterized by the presence of a dimethoxyphenyl group. It is typically synthesized through reactions involving hydrazine derivatives and carbonyl compounds. A common synthetic route includes the cyclization of 3,4-dimethoxyphenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions, often using solvents like ethanol or methanol at elevated temperatures (60-80°C) .

Biological Activities

Research indicates that 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride exhibits a range of biological activities:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

-

Enzyme Inhibition :

- It has been reported to inhibit monoamine oxidase activity, which can lead to increased levels of neurotransmitters like dopamine. This suggests potential applications in treating neurological disorders .

Case Study 1: Anticancer Efficacy

A study investigated the effects of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine on A549 lung cancer cells. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through a mechanism involving mitochondrial dysfunction .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Selvam et al. focused on synthesizing various pyrazole derivatives for their anti-inflammatory activities. The study found that certain derivatives exhibited strong inhibition of pro-inflammatory cytokines (TNF-α and IL-6), with 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine being among the most effective .

Case Study 3: Antimicrobial Screening

In a comprehensive screening of pyrazole derivatives for antimicrobial activity, 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine was evaluated against multiple bacterial strains. Results indicated significant antimicrobial efficacy with minimum inhibitory concentrations comparable to standard antibiotics .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

相似化合物的比较

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxyphenyl group in the target compound provides strong electron-donating effects via methoxy substituents, enhancing resonance stabilization of the pyrazole ring. In contrast, chloro-substituted analogs (e.g., 1025447-55-5) exhibit electron-withdrawing effects, which may reduce reactivity in nucleophilic environments .

- The dimethoxyphenyl variant likely has moderate lipophilicity, balancing solubility and membrane permeability.

- Safety Profiles: The dichlorophenyl analog (CAS 208519-10-2) requires stringent safety protocols due to acute toxicity risks (e.g., respiratory irritation) .

Research and Application Context

- Agrochemical Use: Chloro- and trifluoromethyl-pyrazoles (e.g., fipronil) are potent insecticides . The target compound’s dimethoxy groups may reduce pesticidal activity but improve selectivity for non-target organisms.

- Medicinal Chemistry : Pyrazole amines are key intermediates in kinase inhibitors and anti-inflammatory agents. The hydrochloride salt form enhances solubility, a critical factor in drug formulation .

生物活性

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole class, recognized for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO- HCl

- Molecular Weight : 219.24 g/mol

- Solubility : Enhanced solubility in water due to the hydrochloride salt form, facilitating its use in biological assays and formulations .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

- Anticancer Properties : It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it effectively reduced inflammation markers in vitro, suggesting its potential application in treating inflammatory diseases .

2. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong efficacy:

- Staphylococcus aureus : MIC of 0.22 μg/mL.

- Staphylococcus epidermidis : MIC of 0.25 μg/mL.

These results suggest that the compound can inhibit biofilm formation and bacterial growth effectively .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

- A549 (lung cancer) : Significant growth inhibition with IC values around 49.85 μM.

- Mechanism : Induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Activity Type | IC or MIC |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-amine | Anticancer | Not specified |

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl) | Antimicrobial | MIC: 0.25 μg/mL |

This comparison highlights the unique position of the hydrochloride form in terms of solubility and bioactivity.

常见问题

Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride in academic settings?

A common approach involves cyclization reactions using intermediates such as substituted hydrazides or α,β-unsaturated ketones. For example, phosphorous oxychloride-mediated cyclization at 120°C has been employed for structurally related pyrazole derivatives . Another method includes condensation of aromatic aldehydes with pyrazole precursors under controlled temperature (0–5°C), followed by room-temperature stirring for optimal yield . Key steps include:

Q. How can researchers verify the purity and structural integrity of this compound?

- Purity analysis : HPLC with UV detection (λ = 254 nm) or LC-MS is recommended, with purity thresholds ≥95% as standard for academic use .

- Structural confirmation :

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Moderately soluble in DMSO and ethanol; poorly soluble in water. Use DMSO for biological assays and ethanol for synthetic reactions .

- Storage : Store at −20°C in airtight, light-protected containers to prevent degradation. Stability studies suggest a shelf life of ≥6 months under these conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural analysis?

Discrepancies often arise from tautomerism in pyrazole rings or solvent effects. For example:

- Tautomeric equilibria : Use variable-temperature NMR to observe dynamic exchanges between NH and aromatic protons .

- Solvent referencing : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize NH protons via hydrogen bonding .

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What strategies improve yield in multi-step syntheses of this compound?

Q. How can researchers assess the compound’s potential bioactivity (e.g., antimicrobial or receptor binding)?

Q. What analytical techniques are critical for resolving data contradictions in stability studies?

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Mass spectrometry : Identify degradation products (e.g., demethylation of methoxy groups) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to refine storage protocols .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。